2-Methylbutanal

Description

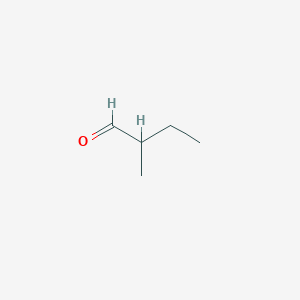

Structure

3D Structure

Properties

IUPAC Name |

2-methylbutanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O/c1-3-5(2)4-6/h4-5H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYGQBDHUGHBGMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2021818 | |

| Record name | 2-Methylbutanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2021818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

86.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Clear, colorless to light yellow liquid with an unpleasant odor; [Acros Organics MSDS], colourless to pale yellow liquid | |

| Record name | Butanal, 2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Methylbutyraldehyde | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12506 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-Methylbutyraldehyde | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/441/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

90.00 to 93.00 °C. @ 760.00 mm Hg | |

| Record name | (±)-2-Methylbutanal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031526 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Density |

0.799-0.804 | |

| Record name | 2-Methylbutyraldehyde | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/441/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Pressure |

47.4 [mmHg] | |

| Record name | 2-Methylbutyraldehyde | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12506 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

96-17-3, 57456-98-1 | |

| Record name | 2-Methylbutanal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=96-17-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methylbutyraldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000096173 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methylbutyraldehyde | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77077 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Butanal, 2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Methylbutanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2021818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methylbutyraldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.260 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-METHYLBUTYRALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/47H597M1YY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | (±)-2-Methylbutanal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031526 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

91.00 °C. @ 760.00 mm Hg | |

| Record name | (±)-2-Methylbutanal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031526 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Biosynthesis of 2-Methylbutanal in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylbutanal is a volatile organic compound (VOC) of significant interest in various scientific disciplines. In the realm of plant biology, it is a key contributor to the characteristic aroma and flavor of many fruits and flowers. Beyond its sensory properties, this compound and its precursors in the branched-chain amino acid (BCAA) catabolic pathway are involved in plant growth, development, and stress responses. Understanding the intricate biosynthetic pathway of this aldehyde is crucial for applications ranging from crop improvement and food science to the development of novel therapeutic agents that may modulate related pathways in other organisms.

This technical guide provides an in-depth exploration of the this compound biosynthesis pathway in plants. It details the enzymatic steps, presents available quantitative data, outlines experimental protocols for key enzymes, and visualizes the metabolic and experimental workflows.

The Core Biosynthesis Pathway

The formation of this compound in plants originates from the catabolism of the essential amino acid L-isoleucine. The pathway is a multi-step enzymatic cascade primarily occurring within the mitochondria. The key transformations involve transamination, oxidative decarboxylation, and a crucial decarboxylation step that leads to the final aldehyde product.

The biosynthesis of this compound from L-isoleucine proceeds through the following key enzymatic steps:

-

Transamination of L-Isoleucine: The initial step is the removal of the amino group from L-isoleucine. This reaction is catalyzed by branched-chain aminotransferase (BCAT) , which transfers the amino group to an α-keto acid acceptor, typically α-ketoglutarate, to form glutamate. The product of this reaction is (S)-3-methyl-2-oxopentanoate, also known as α-keto-β-methylvalerate.

-

Oxidative Decarboxylation of (S)-3-methyl-2-oxopentanoate: The resulting α-keto acid can be further metabolized by the branched-chain α-keto acid dehydrogenase (BCKDH) complex . This multi-enzyme complex catalyzes the irreversible oxidative decarboxylation of (S)-3-methyl-2-oxopentanoate to form 2-methylbutanoyl-CoA.

-

Decarboxylation to this compound: An alternative and direct route to this compound involves the enzyme branched-chain-2-oxoacid decarboxylase . This enzyme catalyzes the non-oxidative decarboxylation of (S)-3-methyl-2-oxopentanoate to directly yield this compound and carbon dioxide.

The following diagram illustrates the core biosynthetic pathway from L-isoleucine to this compound.

Metabolic Fate of 2-Methylbutanal in Saccharomyces cerevisiae: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the metabolic fate of 2-methylbutanal in the model organism Saccharomyces cerevisiae. This compound, a branched-chain aldehyde derived from isoleucine catabolism via the Ehrlich pathway, is a key flavor compound in fermented beverages and a potential metabolic biomarker. In S. cerevisiae, this aldehyde is primarily subjected to two competing enzymatic conversions: reduction to the corresponding fusel alcohol, 2-methylbutanol, and oxidation to the fusel acid, 2-methylbutanoic acid. This guide details the metabolic pathways, the key enzymes involved, their kinetic properties, and provides detailed experimental protocols for the analysis of these processes. Quantitative data is summarized in structured tables, and metabolic and experimental workflows are visualized using diagrams to facilitate a deeper understanding of this critical metabolic junction.

Introduction

Saccharomyces cerevisiae, a key organism in baking and brewing, is also a powerful model for studying eukaryotic cell biology and metabolism. The metabolism of fusel aldehydes, such as this compound, is of significant interest due to its impact on the organoleptic properties of fermented products and its connection to amino acid metabolism. Understanding the metabolic fate of this compound is crucial for controlling flavor profiles in industrial fermentations and for potential applications in metabolic engineering and drug development where cellular redox balance and aldehyde detoxification are critical.

This compound is primarily formed from the transamination and subsequent decarboxylation of isoleucine. Once formed, it stands at a metabolic branch point, where its fate is determined by the activities of various oxidoreductases, predominantly alcohol dehydrogenases (ADHs) and aldehyde dehydrogenases (ALDHs). The balance between the reductive and oxidative pathways is influenced by factors such as the yeast strain, fermentation conditions, and the availability of cofactors like NAD(P)H and NAD(P)+.

Metabolic Pathways

The primary metabolic routes for this compound in Saccharomyces cerevisiae are reduction and oxidation.

Reduction to 2-Methylbutanol

The reduction of this compound to 2-methylbutanol is the more prominent pathway under typical fermentative conditions. This reaction is catalyzed by a variety of alcohol dehydrogenases (ADHs).

Oxidation to 2-Methylbutanoic Acid

The oxidation of this compound to 2-methylbutanoic acid is catalyzed by aldehyde dehydrogenases (ALDHs). This pathway is generally less favored than reduction during active fermentation but can become significant under specific conditions, such as aerobic growth or in certain mutant strains.

Key Enzymes and Quantitative Data

Several enzymes have been identified to play a role in the metabolism of this compound. While specific kinetic data for this compound is not always available, data for structurally similar branched-chain aldehydes provides valuable insights.

Alcohol Dehydrogenases (ADHs)

A number of ADHs in S. cerevisiae exhibit activity towards branched-chain aldehydes. Adh6p and Adh7p are particularly noted for their role in fusel alcohol production.

Table 1: Kinetic Parameters of Saccharomyces cerevisiae Alcohol Dehydrogenases with Branched-Chain Aldehydes

| Enzyme | Substrate | Km (mM) | Vmax (µmol/min/mg) | Cofactor | Reference |

| Adh6p | 3-Methylbutanal | 0.23 | 15.4 | NADPH | [1] |

| Adh6p | 2-Methylpropanal | 0.51 | 12.1 | NADPH | [1] |

Note: Data for this compound is not available in the reviewed literature. 3-Methylbutanal is a structural isomer and serves as a close proxy.

Aldehyde Dehydrogenases (ALDHs)

Both cytosolic and mitochondrial ALDHs can oxidize this compound. Ald4p (mitochondrial) and Ald6p (cytosolic) have been shown to act on a range of aliphatic aldehydes.

Table 2: Kinetic Parameters of Saccharomyces cerevisiae Aldehyde Dehydrogenases with Aliphatic Aldehydes

| Enzyme | Substrate | K0.5 (µM) | kcat (s-1) | Cofactor | Reference |

| Ald4p | Hexanal | 15.3 ± 2.1 | 1.12 ± 0.03 | NAD+ | [2] |

| Ald6p | Isobutanal | 126 ± 17 | 0.95 ± 0.03 | NADP+ | [2] |

| Ald6p | Propanal | 31.8 ± 3.9 | 1.25 ± 0.03 | NADP+ | [2] |

Note: Specific kinetic data for this compound is not available. K0.5 is reported for enzymes exhibiting cooperative kinetics. Isobutanal and other short-chain aldehydes are used as indicators of branched-chain aldehyde activity.

Signaling Pathways and Experimental Workflows

Metabolic Pathway of this compound

Caption: Metabolic fate of this compound in S. cerevisiae.

Experimental Workflow for Enzyme Activity Assay

Caption: General workflow for assaying dehydrogenase activity.

Experimental Protocols

Preparation of Yeast Cell-Free Extract

-

Cultivation: Grow Saccharomyces cerevisiae cells in 100 mL of YPD medium (1% yeast extract, 2% peptone, 2% glucose) at 30°C with shaking (200 rpm) to mid-exponential phase (OD600 ≈ 1.0-2.0).

-

Harvesting: Centrifuge the cell culture at 4,000 x g for 5 minutes at 4°C. Discard the supernatant.

-

Washing: Wash the cell pellet twice with 25 mL of ice-cold lysis buffer (e.g., 50 mM potassium phosphate buffer, pH 7.5, containing 1 mM EDTA and 1 mM DTT).

-

Lysis: Resuspend the cell pellet in 1 mL of lysis buffer. Add an equal volume of acid-washed glass beads (0.5 mm diameter). Disrupt the cells by vortexing for 8 cycles of 30 seconds with 30-second intervals on ice.

-

Clarification: Centrifuge the lysate at 15,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collection: Carefully collect the supernatant (cell-free extract) and keep it on ice. Determine the total protein concentration using a standard method (e.g., Bradford assay).

Alcohol Dehydrogenase (ADH) Activity Assay

This protocol is adapted for the measurement of this compound reduction.

-

Reaction Mixture: In a 1 mL cuvette, prepare a reaction mixture containing:

-

850 µL of 100 mM potassium phosphate buffer (pH 7.0)

-

50 µL of 4 mM NADPH

-

50 µL of yeast cell-free extract (containing approximately 10-50 µg of total protein)

-

-

Initiation: Start the reaction by adding 50 µL of 20 mM this compound (dissolved in buffer, final concentration 1 mM).

-

Measurement: Immediately monitor the decrease in absorbance at 340 nm for 5 minutes at 25°C using a spectrophotometer. The decrease in absorbance corresponds to the oxidation of NADPH.

-

Control: Perform a control reaction without the addition of this compound to correct for any background NADPH oxidase activity.

-

Calculation: Calculate the specific activity using the molar extinction coefficient of NADPH (6.22 mM-1 cm-1). One unit of activity is defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NADPH per minute under the assay conditions.

Aldehyde Dehydrogenase (ALDH) Activity Assay

This protocol is adapted for the measurement of this compound oxidation.

-

Reaction Mixture: In a 1 mL cuvette, prepare a reaction mixture containing:

-

850 µL of 100 mM sodium pyrophosphate buffer (pH 8.8)

-

50 µL of 20 mM NAD+

-

50 µL of yeast cell-free extract (containing approximately 20-100 µg of total protein)

-

-

Initiation: Start the reaction by adding 50 µL of 20 mM this compound (dissolved in buffer, final concentration 1 mM).

-

Measurement: Immediately monitor the increase in absorbance at 340 nm for 5 minutes at 25°C. The increase in absorbance corresponds to the reduction of NAD+.

-

Control: Perform a control reaction without the addition of this compound.

-

Calculation: Calculate the specific activity using the molar extinction coefficient of NADH (6.22 mM-1 cm-1). One unit of activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADH per minute.

Quantification of this compound and its Metabolites in Yeast Culture

This protocol outlines a general procedure for sample preparation and analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

-

Sampling and Quenching: Rapidly withdraw 5 mL of yeast culture and quench the metabolism by adding it to 10 mL of -40°C methanol.

-

Extraction: Centrifuge the quenched sample at 5,000 x g for 5 minutes at -20°C.

-

Extracellular metabolites: Collect the supernatant.

-

Intracellular metabolites: Resuspend the cell pellet in 1 mL of cold methanol, and perform cell disruption as described in section 5.1. Centrifuge and collect the supernatant.

-

-

Derivatization (for GC-MS analysis of non-volatile compounds): Evaporate the solvent and derivatize the samples (e.g., using silylation reagents like MSTFA) to increase the volatility of compounds like 2-methylbutanoic acid.

-

GC-MS Analysis:

-

Column: Use a suitable capillary column (e.g., DB-5ms).

-

Temperature Program: Optimize the temperature gradient to achieve good separation of this compound, 2-methylbutanol, and derivatized 2-methylbutanoic acid.

-

Detection: Use a mass spectrometer in full scan or selected ion monitoring (SIM) mode for identification and quantification.

-

-

Quantification: Use external or internal standards for the absolute quantification of each metabolite.

Conclusion

The metabolic fate of this compound in Saccharomyces cerevisiae is a finely balanced process involving both reductive and oxidative pathways. The primary route leads to the formation of 2-methylbutanol, a key fusel alcohol, driven by the activity of several alcohol dehydrogenases, with Adh6p being a significant contributor. A secondary, yet important, pathway is the oxidation to 2-methylbutanoic acid, catalyzed by aldehyde dehydrogenases such as Ald4p and Ald6p. The predominance of one pathway over the other is highly dependent on the cellular redox state and environmental conditions.

This guide has provided an in-depth overview of these metabolic pathways, the enzymes involved, and their known kinetic properties. While specific kinetic data for this compound with all relevant enzymes remains an area for further investigation, the information presented here, along with the detailed experimental protocols, offers a solid foundation for researchers in academia and industry. A thorough understanding and ability to manipulate this metabolic branch point will continue to be crucial for optimizing fermentation processes, developing novel cell factories, and for fundamental studies in cellular metabolism and toxicology.

References

- 1. Characterization of the Saccharomyces cerevisiae YMR318C (ADH6) gene product as a broad specificity NADPH-dependent alcohol dehydrogenase: relevance in aldehyde reduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Different specificities of two aldehyde dehydrogenases from Saccharomyces cerevisiae var. boulardii - PMC [pmc.ncbi.nlm.nih.gov]

natural occurrence of 2-Methylbutanal in fermented foods

An In-depth Technical Guide on the Natural Occurrence of 2-Methylbutanal in Fermented Foods

Introduction

This compound is a branched-chain aldehyde that significantly contributes to the aroma profile of a wide array of fermented food and beverage products.[1] It is primarily formed through the microbial metabolism of the amino acid L-isoleucine during fermentation, as well as through the Strecker degradation of isoleucine during thermal processing.[1][2] Its characteristic malty, nutty, and chocolate-like aroma makes it a key flavor compound in products such as cheese, beer, sourdough bread, and other fermented preparations.[1] The concentration of this compound can vary considerably depending on the food matrix, the specific microorganisms involved in fermentation, processing conditions, and storage duration.[1] Understanding the factors that influence its formation is crucial for quality control and the development of desirable flavor profiles in fermented foods. This guide provides a comprehensive overview of the natural occurrence of this compound in various fermented foods, details the biochemical pathways of its formation, and presents standardized methodologies for its extraction and quantification.

Biochemical Formation of this compound

The primary route for the formation of this compound in fermented foods is the catabolism of the branched-chain amino acid L-isoleucine by microorganisms, particularly yeasts and lactic acid bacteria. This conversion primarily occurs via the Ehrlich pathway. Additionally, this compound can be formed non-enzymatically through the Strecker degradation of isoleucine, especially in foods that undergo a heating step.

The Ehrlich Pathway

The Ehrlich pathway is a multi-step enzymatic process that converts amino acids into their corresponding higher alcohols, also known as fusel alcohols, and aldehydes. In the case of L-isoleucine, the pathway proceeds as follows:

-

Transamination: L-isoleucine undergoes transamination, where the amino group is transferred to an α-keto acid (like α-ketoglutarate), forming α-keto-β-methylvaleric acid. This step is catalyzed by a branched-chain amino acid aminotransferase.

-

Decarboxylation: The resulting α-keto-β-methylvaleric acid is then decarboxylated by an α-keto acid decarboxylase, yielding this compound.

-

Reduction (optional): this compound can be further reduced by alcohol dehydrogenase to form 2-methyl-1-butanol, a fusel alcohol with a slightly different aroma profile.

References

The Pivotal Role of 2-Methylbutanal in the Maillard Reaction: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Maillard reaction, a cornerstone of flavor chemistry, is a complex cascade of non-enzymatic browning reactions between reducing sugars and amino compounds. Among the myriad of molecules generated, the Strecker aldehyde 2-Methylbutanal plays a critical role in the development of desirable aromas in a vast array of thermally processed foods. Arising primarily from the Strecker degradation of the amino acid L-isoleucine, this compound is a potent flavor compound, imparting characteristic malty, chocolate-like, and nutty notes. This technical guide provides a comprehensive overview of the formation, quantification, and subsequent reactive pathways of this compound within the Maillard reaction, offering valuable insights for researchers and professionals in food science, flavor chemistry, and related fields.

Introduction

The Maillard reaction is a complex web of chemical transformations that are fundamental to the color, aroma, and flavor of cooked foods. This non-enzymatic browning reaction occurs between the carbonyl group of a reducing sugar and the amino group of an amino acid, peptide, or protein. The reaction proceeds through a series of intricate stages, ultimately leading to the formation of a diverse array of volatile and non-volatile compounds, including melanoidins, which are responsible for the brown coloration.

A key pathway within the Maillard reaction is the Strecker degradation, which involves the oxidative deamination and decarboxylation of an α-amino acid in the presence of a dicarbonyl compound. This process generates an aldehyde with one less carbon atom than the parent amino acid, ammonia, and carbon dioxide. This compound, a branched-chain aldehyde, is a prominent Strecker aldehyde formed from the amino acid L-isoleucine. Its low odor threshold and characteristic malty, nutty, and chocolate-like aroma make it a significant contributor to the flavor profiles of numerous food products, including roasted coffee, aged cheese, beer, and baked goods.[1][2]

This guide delves into the multifaceted role of this compound in the Maillard reaction, providing a detailed examination of its formation, quantitative occurrence in various food matrices, analytical methodologies for its detection, and its subsequent participation in the formation of other important flavor compounds.

Formation of this compound: The Strecker Degradation Pathway

The primary route for the formation of this compound in the Maillard reaction is the Strecker degradation of L-isoleucine.[3] This reaction is initiated by the interaction of isoleucine with an α-dicarbonyl compound, which is an intermediate product of the Maillard reaction itself.

The overall transformation can be summarized as follows:

L-Isoleucine + α-Dicarbonyl Compound → this compound + α-Amino Ketone + CO₂

The α-dicarbonyl compound acts as an oxidizing agent, facilitating the deamination and decarboxylation of the amino acid.

Quantitative Data of this compound in Food Products

The concentration of this compound varies significantly across different food products, influenced by factors such as the initial concentration of L-isoleucine and reducing sugars, processing temperature and time, pH, and water activity. The following table summarizes typical concentration ranges of this compound found in various food matrices.

| Food Product | Concentration Range (µg/kg) | Reference(s) |

| Roasted Coffee Beans | 1,200 - 1,400 | [4] |

| Aged Cheddar Cheese | 175 - 325 | [5][6] |

| Beer (Lager) | 280 - 1,200 | [7] |

| Wine | Varies significantly with aging | [8] |

| Dry-Cured Ham | Varies with ripening time | [9] |

| Soybean Lecithin | Potent odorant, nOAV significant | [10] |

Subsequent Reactions of this compound

Once formed, this compound is not an inert endpoint. As a reactive aldehyde, it can participate in further reactions within the Maillard cascade, contributing to the formation of a more complex array of flavor compounds.

Aldol Condensation

This compound can undergo a self-aldol condensation reaction in the presence of a base. This reaction involves the formation of an enolate from one molecule of this compound, which then acts as a nucleophile, attacking the carbonyl carbon of a second molecule. The resulting β-hydroxy aldehyde can subsequently dehydrate to form an α,β-unsaturated aldehyde.[7][11][12]

Formation of Pyrazines

Pyrazines are a class of nitrogen-containing heterocyclic compounds that contribute significantly to roasted, nutty, and toasted aromas. Strecker aldehydes, including this compound, are key precursors in pyrazine formation. The general mechanism involves the reaction of α-aminocarbonyl compounds, which are also formed during the Strecker degradation. Two molecules of an α-aminocarbonyl can condense to form a dihydropyrazine, which is then oxidized to a pyrazine. Alternatively, Strecker aldehydes can react with ammonia and other carbonyl compounds to form a variety of substituted pyrazines.[3][13][14]

Formation of Sulfur-Containing Compounds

In the presence of hydrogen sulfide (H₂S), which can be generated from the degradation of sulfur-containing amino acids like cysteine and methionine, this compound can participate in the formation of volatile sulfur compounds. These reactions can lead to the formation of thiophenes, thiazoles, and other sulfur-containing heterocycles, which often possess meaty and savory aroma characteristics. The exact mechanisms are complex and can involve the reaction of this compound with H₂S and ammonia.[5]

Experimental Protocols

The accurate quantification of this compound in complex food matrices requires robust analytical methodologies. Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used and effective technique for the analysis of volatile compounds like this compound.

General Protocol for HS-SPME-GC-MS Analysis of this compound

This protocol provides a general framework for the extraction and analysis of this compound from a food sample. Optimization of parameters such as fiber type, extraction time, and temperature is crucial for different sample matrices.

Materials:

-

20 mL headspace vials with magnetic screw caps and PTFE/silicone septa

-

SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

-

GC-MS system with a suitable capillary column (e.g., DB-5ms or equivalent)

-

Internal standard (e.g., this compound-d4)

-

Sodium chloride (NaCl)

Procedure:

-

Sample Preparation: Weigh a known amount of the homogenized food sample (e.g., 2-5 g) into a 20 mL headspace vial.

-

Internal Standard Addition: Add a known amount of the internal standard solution to the vial.

-

Matrix Modification (Optional): Add a known amount of NaCl (e.g., 1-2 g) to increase the ionic strength and promote the release of volatile compounds into the headspace.

-

Equilibration: Seal the vial and place it in a heating block or water bath at a controlled temperature (e.g., 60°C) for a specific time (e.g., 15-30 minutes) to allow the volatiles to equilibrate in the headspace.

-

HS-SPME Extraction: Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 30-60 minutes) at the same temperature as equilibration.

-

GC-MS Analysis:

-

Desorption: Immediately after extraction, desorb the analytes from the SPME fiber in the hot GC inlet (e.g., 250°C) for a few minutes in splitless mode.

-

Chromatographic Separation: Separate the volatile compounds on the GC column using a suitable temperature program. A typical program might start at a low temperature (e.g., 40°C), hold for a few minutes, and then ramp up to a final temperature (e.g., 250°C).

-

Mass Spectrometric Detection: Detect the compounds using a mass spectrometer operating in either full scan mode for identification or selected ion monitoring (SIM) mode for quantification.

-

-

Quantification: Identify this compound based on its retention time and mass spectrum. Quantify its concentration by constructing a calibration curve using the ratio of the peak area of the analyte to the peak area of the internal standard.

Conclusion

This compound, a product of the Strecker degradation of L-isoleucine, is a pivotal contributor to the desirable flavor profiles of many cooked foods. Its characteristic malty and chocolate-like aroma is a direct result of the complex interplay of reactants and conditions within the Maillard reaction. Understanding the formation of this compound and its subsequent reactions is crucial for controlling and optimizing flavor development in food processing. The analytical methods detailed in this guide provide a robust framework for the accurate quantification of this important flavor compound, enabling researchers and industry professionals to better understand and manipulate the intricate chemistry of the Maillard reaction. Further research into the specific reaction products of this compound will continue to unravel the complexities of flavor formation and provide new opportunities for the development of novel and enhanced food products.

References

- 1. brainly.com [brainly.com]

- 2. Formation of pyrazines and a novel pyrrole in Maillard model systems of 1,3-dihydroxyacetone and 2-oxopropanal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Formation of Pyrazines in Maillard Model Systems: Effects of Structures of Lysine-Containing Dipeptides/Tripeptides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Roles of sulfur-containing compounds in fermented beverages with 2-furfurylthiol as a case example - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Maillard Reaction: Mechanism, Influencing Parameters, Advantages, Disadvantages, and Food Industrial Applications: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chegg.com [chegg.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. Draw the structure of the product formed when this compound is treated with cold aqueous base - Home Work Help - Learn CBSE Forum [ask.learncbse.in]

- 11. img.perfumerflavorist.com [img.perfumerflavorist.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Chemistry and Biochemistry of Sulfur Natural Compounds: Key Intermediates of Metabolism and Redox Biology - PMC [pmc.ncbi.nlm.nih.gov]

2-Methylbutanal as a Fungal Volatile Organic Compound: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Volatile organic compounds (VOCs) are a diverse group of carbon-based chemicals that readily evaporate at room temperature. In the fungal kingdom, VOCs play a crucial role in a variety of biological processes, including intercellular communication, defense, and interactions with other organisms. Among the myriad of fungal VOCs, 2-methylbutanal, a branched-chain aldehyde, has garnered significant interest due to its characteristic malty, chocolate-like aroma and its diverse biological activities. This technical guide provides a comprehensive overview of this compound as a fungal metabolite, focusing on its biosynthesis, production by various fungal species, analytical methodologies for its detection, its biological roles, and the signaling pathways that likely regulate its formation.

Biosynthesis of this compound in Fungi

The primary route for the biosynthesis of this compound in fungi is through the catabolism of the branched-chain amino acid L-isoleucine. This pathway, often referred to as the Ehrlich pathway, is a well-established route for the formation of fusel alcohols and their corresponding aldehydes in yeast and other fungi.[1][2] The process involves a two-step conversion:

-

Transamination: L-isoleucine is first converted to its corresponding α-keto acid, α-keto-β-methylvalerate, by a branched-chain amino acid aminotransferase.

-

Decarboxylation: Subsequently, α-keto-β-methylvalerate is decarboxylated by an α-keto acid decarboxylase to yield this compound.

This pathway is a key part of the nitrogen metabolism in fungi, allowing them to utilize amino acids as a nitrogen source, particularly under conditions where preferred nitrogen sources are limited.

Fungal Production of this compound

A diverse range of fungal species have been identified as producers of this compound. Its production is not limited to a specific fungal lineage and has been observed in Ascomycota and Basidiomycota. The quantity of this compound produced can vary significantly depending on the fungal species, substrate, and environmental conditions.

Data Presentation: Quantitative Production of this compound by Various Fungi

The following table summarizes the available quantitative and qualitative data on this compound production by different fungal genera. It is important to note that direct quantitative comparisons between studies can be challenging due to variations in analytical methods, culture conditions, and units of measurement.

| Fungal Genus | Fungal Species | Substrate/Medium | This compound Production | Reference(s) |

| Aspergillus | Aspergillus oryzae | Not specified | Detected | [3][4] |

| Aspergillus niger | Potato Dextrose Agar (PDA) | Detected | [5][6] | |

| Penicillium | Penicillium roqueforti | Cheese, submerged fermentation | Detected (contributes to flavor) | [1][7][8][9][10] |

| Penicillium brevicompactum | Synthetic medium with Conocarpus leaves | Detected | [11][12] | |

| Penicillium expansum | Synthetic medium with Conocarpus leaves | Detected | [11] | |

| Fusarium | Fusarium graminearum | Not specified | Detected (up to 18% of total VOCs) | Not specified |

| Fusarium langsethiae | Potato Sucrose Agar (PSA), Wheat Kernels (WK) | Detected (abundant) | Not specified | |

| Fusarium sibiricum | Potato Sucrose Agar (PSA), Wheat Kernels (WK) | Detected | Not specified | |

| Fusarium poae | Potato Sucrose Agar (PSA), Wheat Kernels (WK) | Detected | Not specified | |

| Fusarium sporotrichioides | Potato Sucrose Agar (PSA), Wheat Kernels (WK) | Detected | Not specified | |

| Trichoderma | Trichoderma harzianum | Malt Extract Agar (MEA) | Detected | [11][12][13] |

| Trichoderma atroviride | Malt Extract Agar (MEA) | Detected | [11] | |

| Trichoderma aggressivum | Malt Extract Agar (MEA) | Detected | [11] | |

| Trichoderma asperellum | Malt Extract Agar (MEA) | Detected | [11] | |

| Trichoderma virens | Malt Extract Agar (MEA) | Detected | [11] | |

| Cladosporium | Cladosporium halotolerans | Not specified | Synthesized | [14][15] |

Note: "Detected" indicates that the compound was identified in the volatile profile of the fungus, but specific quantitative data was not provided in the cited literature.

Experimental Protocols

The analysis of fungal VOCs like this compound requires precise and sensitive analytical techniques. Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is the most commonly employed method for this purpose.

Detailed Methodology for SPME-GC-MS Analysis of Fungal VOCs

This protocol outlines a general procedure for the collection and analysis of this compound from fungal cultures.

1. Fungal Cultivation for VOC Analysis:

-

Culture Medium: Prepare a suitable liquid or solid culture medium for the fungus of interest (e.g., Potato Dextrose Broth/Agar, Malt Extract Broth/Agar).

-

Inoculation: Inoculate the sterile medium with the fungal spores or mycelial plugs under aseptic conditions.

-

Incubation: Incubate the cultures in sealed, airtight vials (e.g., 20 mL headspace vials with PTFE/silicone septa) at the optimal temperature and for a sufficient duration to allow for robust growth and VOC production. Include sterile medium blanks as controls.

2. Headspace Solid-Phase Microextraction (HS-SPME):

-

Fiber Selection: Choose an appropriate SPME fiber coating. A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often a good choice for a broad range of volatile and semi-volatile compounds.

-

Fiber Conditioning: Condition the SPME fiber according to the manufacturer's instructions before the first use and briefly before each analysis to remove any contaminants.

-

Headspace Sampling:

-

Equilibrate the incubated fungal culture vial at a specific temperature (e.g., 40-60 °C) for a defined period (e.g., 15-30 minutes) to allow volatiles to accumulate in the headspace.

-

Insert the SPME fiber through the septum into the headspace above the culture, ensuring the fiber does not touch the medium.

-

Expose the fiber to the headspace for a standardized time (e.g., 30-60 minutes) to allow for the adsorption of VOCs.

-

3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

-

Desorption: Immediately after sampling, retract the fiber and insert it into the heated injection port of the GC-MS system for thermal desorption of the adsorbed VOCs (e.g., 250 °C for 2-5 minutes).

-

Gas Chromatography:

-

Column: Use a suitable capillary column (e.g., DB-5ms, HP-5ms).

-

Oven Temperature Program: Implement a temperature gradient program to separate the volatile compounds. A typical program might start at a low temperature (e.g., 40 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250-280 °C).

-

Carrier Gas: Use high-purity helium as the carrier gas at a constant flow rate.

-

-

Mass Spectrometry:

-

Ionization: Use Electron Impact (EI) ionization at 70 eV.

-

Mass Range: Scan a mass range of, for example, 35-500 amu.

-

Identification: Identify this compound by comparing its mass spectrum and retention time with those of an authentic standard and by matching the spectrum with a commercial mass spectral library (e.g., NIST, Wiley).

-

Quantification: For quantitative analysis, create a calibration curve using a certified standard of this compound. The use of a stable isotope-labeled internal standard, such as this compound-d7, is recommended for the most accurate quantification.[16]

-

Biological Activities and Signaling

This compound produced by fungi exhibits a range of biological activities, influencing the growth and development of the producing fungus itself, as well as interacting with other organisms in its environment.

Biological Effects of this compound

-

Plant Growth Promotion: Volatiles from Cladosporium halotolerans, including this compound, have been shown to promote the growth of the plant Nicotiana benthamiana.[14][15] These VOCs can increase leaf fresh weight, leaf number, and root length.[14][15]

-

Antimicrobial Activity: While specific MIC values for pure this compound are not extensively reported in the context of fungal VOCs, aldehydes as a class of compounds are known to possess antimicrobial properties. Further research is needed to quantify the specific antibacterial and antifungal activity of this compound.

-

Interspecific Fungal Interactions: The production of this compound can influence the growth and development of competing fungal species, although the specific mechanisms and concentration-dependent effects are still under investigation.

Signaling Pathways

The production of this compound, being a secondary metabolic process derived from amino acid catabolism, is likely regulated by complex signaling networks within the fungal cell. While direct evidence linking specific signaling pathways to this compound production is limited, the broader understanding of fungal secondary metabolism regulation points towards the involvement of Mitogen-Activated Protein Kinase (MAPK) pathways.

-

MAPK Signaling and Secondary Metabolism: MAPK cascades are highly conserved signaling modules in fungi that regulate a wide array of cellular processes, including responses to environmental stress, cell wall integrity, and the production of secondary metabolites.[14][16][17] In fungi like Aspergillus and Trichoderma, MAPK pathways have been shown to influence the expression of genes involved in secondary metabolite biosynthesis.[16]

-

Regulation of Amino Acid Catabolism: The biosynthesis of this compound is directly linked to the catabolism of isoleucine. The regulation of amino acid metabolism in fungi is intricate and often tied to nutrient sensing pathways. While specific regulation of the final decarboxylation step is not fully elucidated, the overall flux through the amino acid catabolic pathways is controlled by broader regulatory networks that respond to the availability of nitrogen and carbon sources.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

To visually represent the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.

Conclusion

This compound is a significant volatile organic compound produced by a wide array of fungal species, arising from the catabolism of L-isoleucine. Its presence contributes to the aroma profiles of various fungi and can influence their interactions with other organisms, including plants. The standardized methodology for its analysis primarily relies on HS-SPME-GC-MS, which provides the necessary sensitivity and specificity for its detection and quantification. While the precise regulatory mechanisms governing this compound production are still being unraveled, it is evident that complex signaling networks, likely involving MAPK pathways, play a crucial role in modulating its biosynthesis in response to environmental cues. Further research focusing on quantitative production across a broader range of fungi, detailed investigation into its antimicrobial properties, and elucidation of the specific signaling components regulating its formation will undoubtedly enhance our understanding of the chemical ecology of fungi and may open new avenues for its application in biotechnology and drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Comparative Chemistry of Aspergillus oryzae (RIB40) and A. flavus (NRRL 3357) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Penicillium roqueforti - Wikipedia [en.wikipedia.org]

- 6. mdpi.com [mdpi.com]

- 7. Penicillium roqueforti: a multifunctional cell factory of high value-added molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 2-Pentanone production from hexanoic acid by Penicillium roqueforti from blue cheese: is this the pathway used in humans? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Volatile organic compounds emitted by Trichoderma species mediate plant growth - PMC [pmc.ncbi.nlm.nih.gov]

- 10. [PDF] Separation and identification of volatile compounds from liquid cultures of Trichoderma harzianum by GC-MS using three different capillary columns. | Semantic Scholar [semanticscholar.org]

- 11. Frontiers | Trichoderma Species Differ in Their Volatile Profiles and in Antagonism Toward Ectomycorrhiza Laccaria bicolor [frontiersin.org]

- 12. Functional analysis of the MAPK pathways in fungi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Mitogen-Activated Protein Kinase Signaling in Plant-Interacting Fungi: Distinct Messages from Conserved Messengers - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Mitogen-Activated Protein Kinase Phosphatases (MKPs) in Fungal Signaling: Conservation, Function, and Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. journals.asm.org [journals.asm.org]

Enantiomers of 2-Methylbutanal: A Technical Guide to Their Sensory Properties and Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the enantiomers of 2-methylbutanal, focusing on their distinct sensory properties, methods for their preparation, and the analytical techniques used for their evaluation. This document is intended to serve as a comprehensive resource for professionals in the fields of flavor chemistry, sensory science, and drug development where the understanding of chiral molecules is of paramount importance.

Introduction to Chirality and Olfaction

Chirality, the property of a molecule to be non-superimposable on its mirror image, plays a critical role in the perception of odors. The two mirror-image forms of a chiral molecule, known as enantiomers, can interact differently with the chiral environment of olfactory receptors in the nasal cavity. This differential interaction can lead to distinct odor perceptions for each enantiomer, ranging from subtle differences in character to entirely different smells. The human olfactory system is remarkably adept at distinguishing between such stereoisomers, highlighting the specificity of odorant-receptor binding. This compound, a branched-chain aldehyde found in a variety of food products, possesses a chiral center and exists as two enantiomers: (R)-(-)-2-methylbutanal and (S)-(+)-2-methylbutanal. Understanding the unique sensory attributes of each enantiomer is crucial for flavor creation, quality control, and the study of structure-odor relationships.

Sensory Properties of this compound Enantiomers

The two enantiomers of this compound exhibit distinct odor profiles and sensory thresholds. These differences are a direct consequence of their stereochemistry and how they interact with olfactory receptors.

Qualitative Odor Descriptors

The qualitative descriptions of the odors of (R)- and (S)-2-methylbutanal have been reported in the literature, highlighting their different aromatic characteristics.

-

(R)-(-)-2-Methylbutanal: This enantiomer is often described as having a pungent and caprylic (goat-like) odor. It is also associated with notes of burnt cocoa and coffee .

-

(S)-(+)-2-Methylbutanal: In contrast, the (S)-enantiomer is characterized by a pungent, fresh, and fruity aroma. Similar to its R-counterpart, it can also exhibit burnt cocoa and coffee-like notes, particularly at higher concentrations where it becomes more pungent.

Quantitative Sensory Data

Quantitative data, such as odor detection thresholds, provide a more objective measure of the potency of each enantiomer. The odor threshold is the minimum concentration of a substance that can be detected by the human sense of smell.

| Enantiomer/Mixture | Odor Detection Threshold | Medium | Odor Descriptors |

| (R)-(-)-2-Methylbutanal | 0.1 ppm | Air | Pungent, caprylic, burnt cocoa, coffee-like |

| (S)-(+)-2-Methylbutanal | 0.01 ppm | Air | Pungent, fresh, fruity, burnt cocoa, coffee-like (pungent at high concentrations) |

| Racemic this compound | 175.39 µg/kg | Cheese Matrix | Malty, cacao, apple-like[1] |

Note: The odor thresholds can vary depending on the medium in which they are measured due to interactions with the matrix.

Experimental Protocols

The synthesis or separation of individual enantiomers and their subsequent sensory evaluation require specific and detailed experimental procedures.

Enantioselective Synthesis

A common method for the preparation of (S)-(+)-2-methylbutanal is the oxidation of the corresponding chiral alcohol, (S)-(-)-2-methyl-1-butanol. A well-established protocol involves the use of 2,2,6,6-tetramethylpiperidin-1-oxyl (TEMPO) as a catalyst in the presence of a stoichiometric oxidant like sodium hypochlorite.

Reaction:

(S)-(-)-2-Methyl-1-butanol → (S)-(+)-2-Methylbutanal

Detailed Protocol:

-

A solution of (S)-(-)-2-methyl-1-butanol, TEMPO, and potassium bromide in dichloromethane and water is prepared in a reaction flask equipped with a mechanical stirrer and a thermometer.

-

The mixture is cooled to approximately 0°C.

-

An aqueous solution of sodium hypochlorite is added dropwise while maintaining the temperature below 10°C.

-

The reaction progress is monitored by gas chromatography (GC).

-

Upon completion, the organic layer is separated, and the aqueous layer is extracted with dichloromethane.

-

The combined organic layers are washed sequentially with acidic potassium iodide solution, sodium thiosulfate solution, and brine.

-

The organic phase is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude (S)-(+)-2-methylbutanal is then purified by distillation.[2]

The synthesis of (R)-(-)-2-methylbutanal can be achieved through a similar oxidation of its corresponding chiral precursor, R-(+)-2-methyl-1-butanol. The protocol described for the (S)-enantiomer can be adapted for the (R)-enantiomer. The synthesis of R-(+)-2-methyl-1-butanol itself can be accomplished through various asymmetric synthesis routes, for example, using boronic ester chemistry.

Reaction:

R-(+)-2-Methyl-1-butanol → (R)-(-)-2-Methylbutanal

General Protocol for Oxidation:

The oxidation of R-(+)-2-methyl-1-butanol to R-(-)-2-methylbutanal can be performed using reagents such as pyridinium chlorochromate (PCC) or by employing a Swern oxidation.[3] The TEMPO-catalyzed oxidation described for the S-enantiomer is also a viable and often preferred method due to its milder conditions.

Chiral Separation

For the analysis and preparation of enantiomerically pure samples, chiral gas chromatography (GC) is the method of choice. This technique utilizes a chiral stationary phase that interacts differently with the two enantiomers, leading to their separation.

General Protocol for Chiral GC Analysis:

-

Column Selection: A capillary column with a chiral stationary phase, such as a cyclodextrin derivative (e.g., β-cyclodextrin), is used.

-

Injection: A solution of the this compound sample (racemic or enantiomerically enriched) is injected into the GC.

-

Temperature Program: An appropriate oven temperature program is applied to achieve optimal separation of the enantiomers.

-

Detection: A flame ionization detector (FID) or a mass spectrometer (MS) is used for detection.

-

Enantiomer Identification: The elution order of the enantiomers can be determined by injecting a standard of a known enantiomer.

Sensory Evaluation

The sensory properties of the separated enantiomers are evaluated using trained sensory panels and specific methodologies.

The odor detection threshold is typically determined using a forced-choice method, such as the three-alternative forced-choice (3-AFC) test.

Detailed Protocol (3-AFC):

-

Panel Selection and Training: A panel of trained assessors is selected based on their ability to detect and describe odors consistently.

-

Sample Preparation: A series of dilutions of the enantiomer in an odorless solvent (e.g., water, air, or a specific food matrix) is prepared.

-

Presentation: For each concentration level, three samples are presented to each panelist: two are blanks (solvent only), and one contains the odorant. The order of presentation is randomized.

-

Task: Panelists are asked to identify the sample that is different from the other two.

-

Data Analysis: The results are analyzed statistically to determine the concentration at which 50% of the panel can correctly identify the odorant-containing sample. This concentration is defined as the odor detection threshold.[1]

QDA is a method used to generate a detailed sensory profile of a substance.

Detailed Protocol (QDA):

-

Panel Training: A trained sensory panel develops a consensus vocabulary of descriptive terms for the odors of the this compound enantiomers. Reference standards for each descriptor are provided to anchor the panel's perception.

-

Sample Evaluation: Panelists are presented with samples of each enantiomer and are asked to rate the intensity of each descriptive attribute on a linear scale (e.g., from "not perceptible" to "very strong").

-

Data Analysis: The intensity ratings from all panelists are averaged for each attribute to create a sensory profile for each enantiomer. Statistical analysis is used to identify significant differences between the enantiomers.[4]

GC-O is a powerful technique that combines the separation capabilities of GC with human sensory perception. It allows for the identification of odor-active compounds in a mixture.

Experimental Workflow for GC-O:

Caption: Workflow of Gas Chromatography-Olfactometry (GC-O) for chiral analysis.

Olfactory Signaling Pathways

The perception of different odors for the enantiomers of this compound originates from their interaction with specific olfactory receptors (ORs), which are G-protein coupled receptors (GPCRs) located on the cilia of olfactory sensory neurons in the nasal epithelium.

General Mechanism of Olfactory Transduction

The binding of an odorant molecule to its specific OR initiates a signaling cascade.

Signaling Pathway:

Caption: Simplified diagram of the olfactory signal transduction pathway.

Chiral Recognition by Olfactory Receptors

The structural differences between the (R) and (S) enantiomers of this compound lead to different binding affinities and activation patterns of the ORs they interact with. The chiral binding pocket of an OR can preferentially accommodate one enantiomer over the other, resulting in a stronger or different signaling response.

It is hypothesized that a large number of ORs are involved in the detection of aldehydes. While specific receptors for this compound have not been definitively identified in publicly available literature, research on other aldehydes, such as octanal, suggests a combinatorial coding approach where a single odorant is recognized by multiple receptors, and a single receptor can recognize multiple odorants.[5] The unique combination of activated ORs for each enantiomer of this compound is what ultimately leads to their distinct perceived odors.

Recent advancements in in silico screening and computational modeling are proving to be valuable tools in predicting odorant-receptor interactions and may help in the future identification of the specific ORs that respond to the enantiomers of this compound.[6][7][8]

Conclusion

The enantiomers of this compound serve as a clear example of the importance of stereochemistry in olfaction. Their distinct sensory properties, from pungent and caprylic for the (R)-enantiomer to fresh and fruity for the (S)-enantiomer, underscore the remarkable specificity of the human olfactory system. The ability to synthesize or separate these enantiomers and to characterize their sensory profiles through rigorous analytical and sensory techniques is essential for the food, fragrance, and pharmaceutical industries. Further research into the specific olfactory receptors that differentiate between these enantiomers will provide deeper insights into the molecular basis of odor perception and the principles of chiral recognition.

References

- 1. Evaluation of the Perceptual Interactions among Aldehydes in a Cheddar Cheese Matrix According to Odor Threshold and Aroma Intensity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. quora.com [quora.com]

- 4. Quantitative descriptive analysis and principal component analysis for sensory characterization of Indian milk product cham-cham - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A pharmacological profile of the aldehyde receptor repertoire in rat olfactory epithelium - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Expanding the olfactory code by in silico decoding of odor-receptor chemical space - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Discovery of Novel Ligands for Mouse Olfactory Receptor MOR42-3 Using an In Silico Screening Approach and In Vitro Validation - PMC [pmc.ncbi.nlm.nih.gov]

The Formation of 2-Methylbutanal from Isoleucine Degradation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The degradation of the branched-chain amino acid isoleucine is a fundamental metabolic process with significant implications in various fields, from the organoleptic properties of fermented foods and beverages to the study of inborn errors of metabolism. A key catabolic route, particularly in microorganisms like Saccharomyces cerevisiae, is the Ehrlich pathway, which converts isoleucine into the volatile aldehyde 2-methylbutanal. This compound and its corresponding alcohol, 2-methyl-1-butanol, are important flavor and aroma constituents. Understanding the enzymatic cascade, kinetics, and experimental methodologies for studying this pathway is crucial for researchers in food science, biotechnology, and medicine. This technical guide provides an in-depth overview of the biochemical conversion of isoleucine to this compound, detailed experimental protocols for its analysis, and a summary of the quantitative data available.

The Biochemical Pathway: Isoleucine to this compound via the Ehrlich Pathway

The catabolism of isoleucine to this compound primarily occurs through a three-step enzymatic process known as the Ehrlich pathway.[1][2] This pathway is a general route for the degradation of amino acids to their corresponding higher alcohols, also known as fusel alcohols.[2] The key steps involved in the conversion of isoleucine are:

-

Transamination: The initial step involves the removal of the amino group from L-isoleucine. This reaction is catalyzed by a branched-chain amino acid aminotransferase (BCAT) , which transfers the amino group to an α-keto acid acceptor, typically α-ketoglutarate, to form L-glutamate.[3][4] The product of this transamination is the α-keto acid, (S)-α-keto-β-methylvalerate (KMV).

-

Decarboxylation: The α-keto acid intermediate, KMV, then undergoes decarboxylation, where the carboxyl group is removed as carbon dioxide. This irreversible step is catalyzed by an α-keto acid decarboxylase . In yeast, a key enzyme with broad substrate specificity, including for the α-keto acids of branched-chain amino acids, is the thiamine pyrophosphate (TPP)-dependent decarboxylase encoded by the ARO10 gene.[5] The product of this reaction is the aldehyde, this compound.

-

Reduction or Oxidation: The final step determines the fate of the aldehyde. In the context of forming fusel alcohols during fermentation, this compound is predominantly reduced to 2-methyl-1-butanol. This reduction is carried out by alcohol dehydrogenase (ADH) , which utilizes NADH as a reducing agent.[6][7] Alternatively, this compound can be oxidized to 2-methylbutanoic acid, a reaction catalyzed by an aldehyde dehydrogenase.

The following diagram illustrates the signaling pathway for the formation of this compound from isoleucine:

Quantitative Data

The following table summarizes the key enzymes involved in the conversion of isoleucine to this compound, along with their Enzyme Commission (EC) numbers and available quantitative information. It is important to note that kinetic parameters can vary significantly depending on the organism, isoenzyme, and experimental conditions.

| Enzyme | EC Number | Substrate(s) | Product(s) | Km (mM) | Vmax (µmol/min/mg) | Organism Source (Example) | Reference(s) |

| Branched-chain amino acid aminotransferase | 2.6.1.42 | L-Isoleucine, α-Ketoglutarate | (S)-α-Keto-β-methylvalerate, L-Glutamate | ~0.8-2.0 | Variable | Escherichia coli, S. cerevisiae | [4][8] |

| α-Keto acid decarboxylase (Aro10) | 4.1.1.72 (broad) | (S)-α-Keto-β-methylvalerate | This compound, CO2 | N/A | N/A | Saccharomyces cerevisiae | [5] |

| Alcohol dehydrogenase | 1.1.1.1 | This compound, NADH | 2-Methyl-1-butanol, NAD+ | ~0.1-0.7 | Variable | Saccharomyces cerevisiae, Liver | [9][10] |

Experimental Protocols

This section provides detailed methodologies for the key experiments required to study the formation of this compound from isoleucine.

Branched-Chain Amino Acid Aminotransferase (BCAT) Activity Assay (Colorimetric)

This protocol is adapted from commercially available kits and established methods for measuring BCAT activity.[11][12]

Principle: The transamination of a branched-chain amino acid (isoleucine) with α-ketoglutarate produces a branched-chain α-keto acid and glutamate. The production of the α-keto acid can be measured in a coupled enzymatic reaction. For a more direct colorimetric assay, the disappearance of the amino acid can be monitored, or a coupled reaction can be used where the product (glutamate) is further converted in a reaction that produces a measurable color change. A common method involves a coupled enzyme assay where the resulting branched-chain keto acid is specifically monitored.

Materials:

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 450 nm

-

BCAA Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)

-

L-Isoleucine standard solution (1 mM)

-

α-Ketoglutarate solution (10 mM)

-

Coupled enzyme system (e.g., containing D-2-hydroxyisocaproate dehydrogenase)

-

NADH solution (10 mM)

-

Enzyme extract or purified BCAT

Procedure:

-

Standard Curve Preparation: Prepare a standard curve of L-isoleucine (0 to 10 nmol/well) in the BCAA Assay Buffer.

-

Sample Preparation: Prepare cell or tissue lysates by homogenization in cold BCAA Assay Buffer. Centrifuge to remove debris.

-

Reaction Mixture: Prepare a reaction mixture containing BCAA Assay Buffer, α-ketoglutarate, the coupled enzyme system, and NADH.

-

Assay:

-

Add standards and samples to the wells of the 96-well plate.

-

Add the reaction mixture to each well.

-

Initiate the reaction by adding the enzyme extract or purified BCAT.

-

Incubate at the optimal temperature for the enzyme (e.g., 37°C) for a set period (e.g., 30 minutes).

-

Measure the absorbance at 340 nm to monitor the consumption of NADH, which is proportional to the formation of the branched-chain α-keto acid.

-

α-Keto Acid Decarboxylase Activity Assay (Coupled Spectrophotometric)

This protocol is based on a general method for assaying decarboxylases.[13]

Principle: The CO2 released from the decarboxylation of (S)-α-keto-β-methylvalerate is used in a coupled enzyme system. Phosphoenolpyruvate carboxylase (PEPC) catalyzes the reaction of CO2 with phosphoenolpyruvate (PEP) to form oxaloacetate. Malate dehydrogenase (MDH) then reduces oxaloacetate to L-malate, with the concomitant oxidation of NADH to NAD+. The decrease in absorbance at 340 nm is proportional to the decarboxylase activity.

Materials:

-

UV-transparent cuvettes or 96-well UV-transparent plate

-

Spectrophotometer or microplate reader capable of measuring absorbance at 340 nm

-

Assay Buffer (e.g., 50 mM HEPES, pH 7.5)

-

(S)-α-Keto-β-methylvalerate substrate solution (10 mM)

-

Phosphoenolpyruvate (PEP) solution (20 mM)

-

NADH solution (5 mM)

-

Phosphoenolpyruvate carboxylase (PEPC)

-

Malate dehydrogenase (MDH)

-

Enzyme extract or purified α-keto acid decarboxylase

Procedure:

-

Reaction Mixture: In a cuvette, prepare a reaction mixture containing Assay Buffer, PEP, NADH, PEPC, and MDH.

-

Baseline Reading: Incubate the mixture for 5 minutes at the desired temperature (e.g., 30°C) and record the baseline absorbance at 340 nm.

-

Initiate Reaction: Add the enzyme extract or purified α-keto acid decarboxylase to the cuvette and mix.

-

Monitor Absorbance: Continuously monitor the decrease in absorbance at 340 nm for several minutes.

-

Calculate Activity: The rate of the reaction is calculated from the linear portion of the absorbance versus time plot, using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).

Quantification of this compound by Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS)

This protocol provides a general workflow for the analysis of volatile compounds like this compound in a liquid matrix such as a fermentation broth.[14][15][16]

Principle: Volatile compounds in a liquid sample are partitioned into the gas phase (headspace) above the sample in a sealed vial. A sample of the headspace gas is injected into a gas chromatograph for separation of the components, which are then detected and identified by a mass spectrometer.

Materials:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS) with a headspace autosampler

-

20 mL headspace vials with crimp caps and septa

-

This compound standard

-

Internal standard (e.g., 2-methylpentanal or a deuterated analog of this compound)

-

Sodium chloride (for salting out)

-

Sample matrix (e.g., fermentation broth, beer)

Procedure:

-

Sample Preparation:

-

Place a defined volume of the liquid sample (e.g., 5 mL) into a 20 mL headspace vial.

-

Add a known amount of internal standard.

-

Add a saturating amount of NaCl (e.g., 1-2 g) to increase the volatility of the analytes.

-

Immediately seal the vial.

-

-

Headspace Sampling:

-

Place the vial in the headspace autosampler.

-

Incubate the vial at a specific temperature (e.g., 60-80°C) for a defined time (e.g., 15-30 minutes) to allow for equilibration of the volatiles between the liquid and gas phases.

-

Inject a specific volume of the headspace gas into the GC.

-

-

GC-MS Analysis:

-

GC Column: Use a suitable capillary column for volatile compound analysis (e.g., DB-WAX or DB-624).

-

Oven Program: Start at a low temperature (e.g., 40°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 220°C) to elute all compounds.

-

MS Parameters: Operate the mass spectrometer in scan mode to identify compounds and in selected ion monitoring (SIM) mode for quantification.

-

-

Quantification:

-

Create a calibration curve using standards of this compound with a constant concentration of the internal standard.

-

Determine the concentration of this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

-

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for the quantification of this compound from a fermentation sample.

Conclusion

The degradation of isoleucine to this compound via the Ehrlich pathway is a well-established metabolic route, particularly in fermentative microorganisms. This in-depth technical guide has provided a comprehensive overview of the biochemical steps, the enzymes involved, and their associated quantitative data. The detailed experimental protocols for enzyme assays and metabolite quantification offer practical guidance for researchers studying this pathway. The provided visualizations of the metabolic pathway and experimental workflow serve to clarify these complex processes. A thorough understanding of this pathway is essential for manipulating and controlling the production of important flavor compounds in the food and beverage industry and for diagnosing and potentially treating metabolic disorders related to branched-chain amino acid catabolism. Further research is warranted to fully elucidate the kinetic parameters of all enzymes in this pathway under various physiological conditions and in different organisms.

References

- 1. The Effects of Catabolism Relationships of Leucine and Isoleucine with BAT2 Gene of Saccharomyces cerevisiae on High Alcohols and Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 2. High-Level Production of Isoleucine and Fusel Alcohol by Expression of the Feedback Inhibition-Insensitive Threonine Deaminase in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 3. uniprot.org [uniprot.org]

- 4. The specificity and kinetic mechanism of branched-chain amino acid aminotransferase from Escherichia coli studied with a new improved coupled assay procedure and the enzyme's potential for biocatalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. High-Level Production of Isoleucine and Fusel Alcohol by Expression of the Feedback Inhibition-Insensitive Threonine Deaminase in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. enzyme-database.org [enzyme-database.org]

- 7. Alcohol dehydrogenase - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. safranerio.fr [safranerio.fr]

- 10. ijsra.net [ijsra.net]